Losartan vs. Valsartan: Equivalent Blood Pressure Reduction but Divergent Effects on Serum Uric Acid
In a multicenter, randomized, double-blind, 12-week trial comparing once-daily losartan (50 mg titrated to 100 mg) versus valsartan (80 mg titrated to 160 mg) in 495 patients with mild to moderate essential hypertension, losartan and valsartan demonstrated statistically equivalent reductions in trough sitting diastolic blood pressure (SiDBP) with a between-group difference of only 0.2 mmHg (90% CI: -1.3 to 1.7; P=0.827) [1]. However, a significant divergence was observed in serum uric acid levels: losartan decreased mean serum uric acid from 6.0 mg/dL to 5.7 mg/dL, whereas valsartan increased serum uric acid from 5.9 mg/dL to 6.0 mg/dL (P=0.001 for between-treatment difference) [2]. This uricosuric effect of losartan, mediated by inhibition of the URAT1 transporter, is unique among commercially available ARBs and is not observed with valsartan, candesartan, or olmesartan [3].
| Evidence Dimension | Serum uric acid change from baseline at 12 weeks |
|---|---|
| Target Compound Data | Decreased from 6.0 mg/dL to 5.7 mg/dL (net reduction: -0.3 mg/dL) |
| Comparator Or Baseline | Valsartan: increased from 5.9 mg/dL to 6.0 mg/dL (net increase: +0.1 mg/dL) |
| Quantified Difference | Between-treatment difference: P=0.001; losartan decreased uric acid while valsartan did not |
| Conditions | Multicenter, randomized, double-blind, parallel-group trial; N=495; 12-week duration; losartan 50-100 mg/day vs. valsartan 80-160 mg/day |
Why This Matters
For procurement in research or clinical settings involving hypertensive patients with comorbid hyperuricemia or gout, losartan offers a quantifiable metabolic advantage not present in valsartan.
- [1] Elliott WJ, Calhoun DA, DeLucca PT, Gazdick LP, Kerns DE, Zeldin RK. Losartan versus valsartan in the treatment of patients with mild to moderate essential hypertension: data from a multicenter, randomized, double-blind, 12-week trial. Clin Ther. 2001;23(8):1166-1179. View Source
- [2] Elliott WJ, Calhoun DA, DeLucca PT, Gazdick LP, Kerns DE, Zeldin RK. Losartan versus valsartan in the treatment of patients with mild to moderate essential hypertension: data from a multicenter, randomized, double-blind, 12-week trial. Clin Ther. 2001;23(8):1166-1179. View Source
- [3] Wolfe G, Rashid S, Mulgrew C, et al. Angiotensin Receptor Blockers Effect on Serum Uric Acid—A Class Effect? J Pharm Pract. 2020;33(6):874-881. View Source
